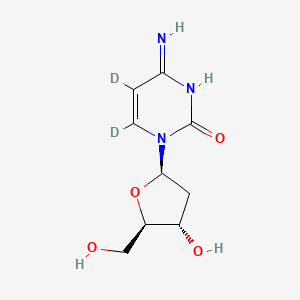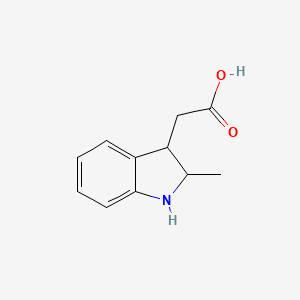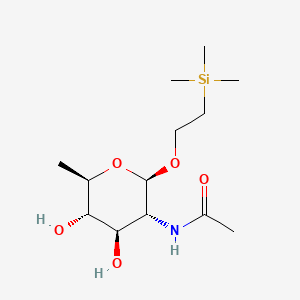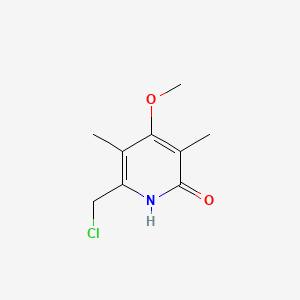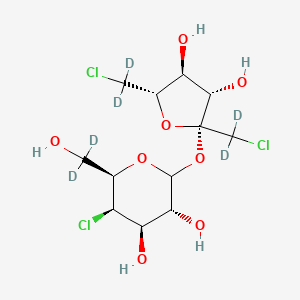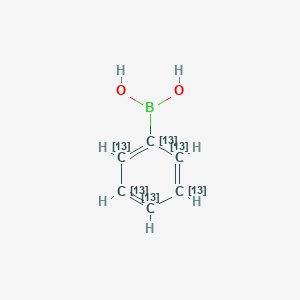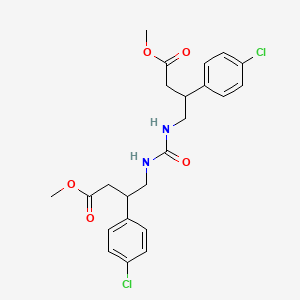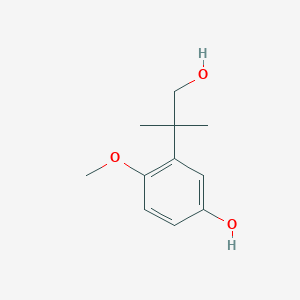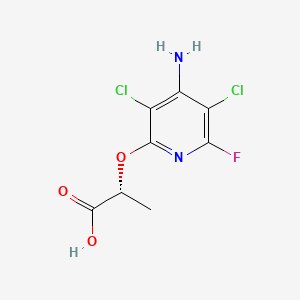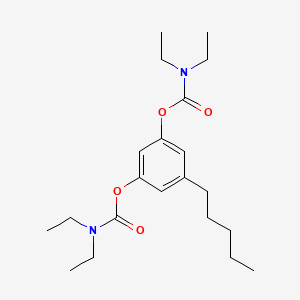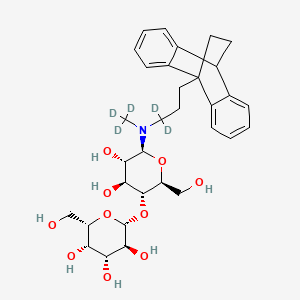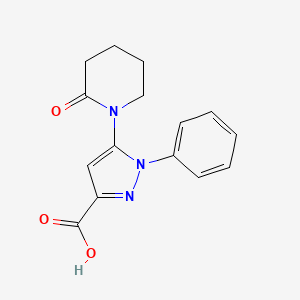
5-(2-Oxopiperidin-1-yl)-1-phenylpyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Oxopiperidin-1-yl)-1-phenylpyrazole-3-carboxylic acid is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazole ring, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Oxopiperidin-1-yl)-1-phenylpyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloronitrobenzene with piperidine to form an intermediate, which is then subjected to further reactions to construct the pyrazole ring and introduce the carboxylic acid group . The reaction conditions often include the use of oxidizing agents such as sodium chlorite and mild reaction temperatures to ensure high yields and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized processes to enhance efficiency and scalability. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the compound .
化学反応の分析
Types of Reactions: 5-(2-Oxopiperidin-1-yl)-1-phenylpyrazole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the piperidine ring, pyrazole ring, and carboxylic acid group .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like sodium chlorite, reducing agents such as anhydrous ferric chloride, and various catalysts to promote specific transformations . The reaction conditions are typically mild, with controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield lactam derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings .
科学的研究の応用
5-(2-Oxopiperidin-1-yl)-1-phenylpyrazole-3-carboxylic acid has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as a pharmacological agent due to its ability to interact with biological targets . It has shown promise in the development of anticoagulant drugs, such as apixaban, which is a direct inhibitor of factor Xa . Additionally, this compound is used in the synthesis of various piperidine derivatives, which have applications in drug discovery and development .
作用機序
The mechanism of action of 5-(2-Oxopiperidin-1-yl)-1-phenylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in the case of apixaban, the compound inhibits the activity of factor Xa, a key enzyme in the coagulation cascade . This inhibition prevents the formation of blood clots, making it useful in the treatment and prevention of thromboembolic diseases . The molecular pathways involved include the binding of the compound to the active site of factor Xa, thereby blocking its enzymatic activity .
類似化合物との比較
5-(2-Oxopiperidin-1-yl)-1-phenylpyrazole-3-carboxylic acid can be compared with other similar compounds, such as piperidine derivatives and pyrazole-based molecules. These compounds share structural similarities but may differ in their chemical reactivity and biological activities . For example, piperidine derivatives are widely used in the pharmaceutical industry for their diverse pharmacological properties .
List of Similar Compounds:- Piperidine derivatives
- Pyrazole-based molecules
- Apixaban (a related anticoagulant drug)
特性
分子式 |
C15H15N3O3 |
|---|---|
分子量 |
285.30 g/mol |
IUPAC名 |
5-(2-oxopiperidin-1-yl)-1-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H15N3O3/c19-14-8-4-5-9-17(14)13-10-12(15(20)21)16-18(13)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,20,21) |
InChIキー |
OHFTVQKSDPRKHO-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(=O)C1)C2=CC(=NN2C3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


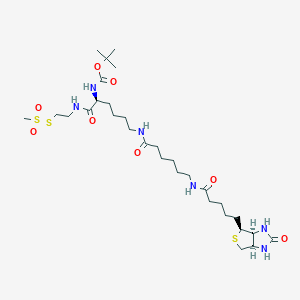
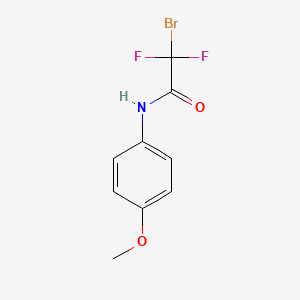
![1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol](/img/structure/B13841099.png)
